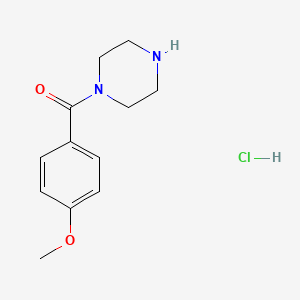
1-(4-Methoxybenzoyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(4-Methoxybenzoyl)piperazine hydrochloride is a chemical compound with the CAS Number: 1030288-85-7 . It has a molecular weight of 256.73 and its IUPAC name is this compound . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.ClH/c1-16-11-4-2-10 (3-5-11)12 (15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 256.73 and its molecular formula is C12H16N2O2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
1-(4-Methoxybenzoyl)piperazine hydrochloride has been studied in the context of synthesizing new compounds with potential medicinal properties. In a study by Marvanová et al. (2016), new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized, which are related to this compound, and evaluated for their dual antihypertensive properties. Solid-state analytical techniques were used to determine the protonation of nitrogen atoms in the piperazine ring of these hydrochloride salts (Marvanová et al., 2016).
Cardiotropic Activity
A study by Mokrov et al. (2019) involved the synthesis of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, related to this compound. These compounds were evaluated for their cardiotropic activity, showing significant antiarrhythmic activity in certain models, highlighting the potential for these types of compounds in cardiac therapy (Mokrov et al., 2019).
Antimicrobial and Antibacterial Properties
In the field of antimicrobial research, compounds related to this compound have been synthesized and evaluated for their antibacterial properties. For instance, Mhaske et al. (2014) synthesized a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and screened them for in vitro antibacterial activity, showing moderate to good results (Mhaske et al., 2014).
Application in HIV-1 Treatment
Research by Romero et al. (1994) investigated analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their ability to inhibit HIV-1 reverse transcriptase. This study indicates the relevance of such compounds in developing treatments for HIV-1 (Romero et al., 1994).
Supramolecular Chemistry
The compound has been studied in supramolecular chemistry for understanding molecular interactions and crystal structures. A study by Priyanka et al. (2022) on N-(4-Methoxyphenyl)piperazin-1-ium salts with benzoate anions explored their crystal structures, hydrogen-bonded chains, and energy frameworks, which is vital for understanding molecular assemblies and designing new materials (Priyanka et al., 2022).
Wirkmechanismus
Target of Action
It is known that piperazine compounds, which 1-(4-methoxybenzoyl)piperazine hydrochloride is a derivative of, generally target parasites .
Mode of Action
Piperazine compounds are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that piperazine compounds can affect the nervous system of parasites, leading to their paralysis .
Pharmacokinetics
It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
It is known that piperazine compounds generally result in the paralysis of parasites, allowing for their easy removal or expulsion from the host body .
Action Environment
It is known that piperazine compounds are stable at room temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCPMVLCIHMBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)
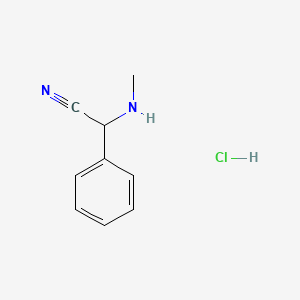
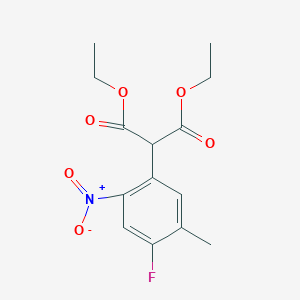

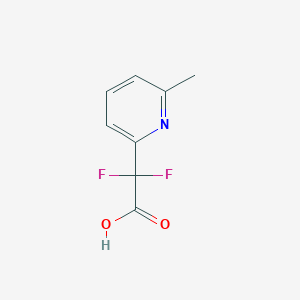


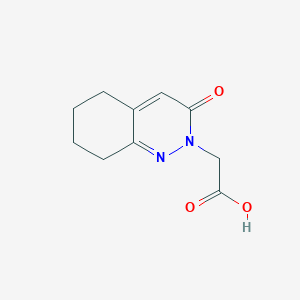
![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)
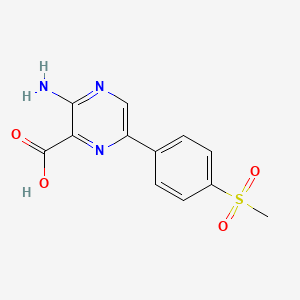
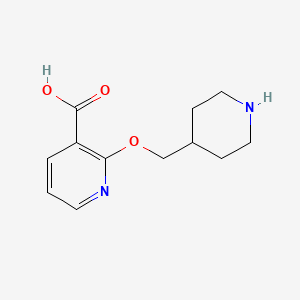
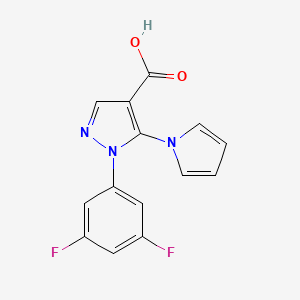
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)
